molecular formula C8H2Br2F6 B3188802 1,5-Dibromo-2,4-bis(trifluoromethyl)benzene CAS No. 241151-55-3

1,5-Dibromo-2,4-bis(trifluoromethyl)benzene

Cat. No.: B3188802
CAS No.: 241151-55-3
M. Wt: 371.9 g/mol
InChI Key: ZASXVMTVEQRNSS-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,4-bis(trifluoromethyl)benzene: is an aromatic compound characterized by the presence of two bromine atoms and two trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2,4-bis(trifluoromethyl)benzene can be synthesized through a multi-step process involving the bromination of 2,4-bis(trifluoromethyl)benzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1,5-Dibromo-2,4-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,5-Dibromo-2,4-bis(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dibromo-2,4-bis(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack. The trifluoromethyl groups enhance the electron-withdrawing effect, stabilizing the transition state and facilitating the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced .

Comparison with Similar Compounds

Uniqueness: 1,5-Dibromo-2,4-bis(trifluoromethyl)benzene is unique due to the specific positioning of the bromine and trifluoromethyl groups, which influences its reactivity and the types of reactions it can undergo. The presence of two trifluoromethyl groups also imparts distinct electronic properties, making it valuable in various applications .

Properties

IUPAC Name

1,5-dibromo-2,4-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2F6/c9-5-2-6(10)4(8(14,15)16)1-3(5)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASXVMTVEQRNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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